Cas no 1593720-84-3 ((1r,4r)-4-[(5-Bromopyrimidin-2-yl)amino]cyclohexan-1-ol)

(1r,4r)-4-[(5-Bromopyrimidin-2-yl)amino]cyclohexan-1-ol is a chiral cyclohexanol derivative featuring a 5-bromopyrimidin-2-ylamino substituent. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate in the synthesis of biologically active molecules. The stereospecific (1r,4r) configuration ensures precise spatial orientation, which is critical for interactions with target receptors or enzymes. The bromine atom at the 5-position of the pyrimidine ring offers a reactive site for further functionalization via cross-coupling reactions, enhancing its utility in structure-activity relationship studies. Its well-defined structure and synthetic flexibility make it valuable for developing novel therapeutic agents or probes in chemical biology.
(1r,4r)-4-[(5-Bromopyrimidin-2-yl)amino]cyclohexan-1-ol structure
1593720-84-3 structure
商品名:(1r,4r)-4-[(5-Bromopyrimidin-2-yl)amino]cyclohexan-1-ol
CAS番号:1593720-84-3
MF:C10H14BrN3O
メガワット:272.141661167145
MDL:MFCD32219324
CID:4780985

(1r,4r)-4-[(5-Bromopyrimidin-2-yl)amino]cyclohexan-1-ol 化学的及び物理的性質

名前と識別子

    • (1r,4r)-4-[(5-Bromopyrimidin-2-yl)amino]cyclohexan-1-ol
    • (trans)-4-((5-bromopyrimidin-2-yl)amino)cyclohexanol
    • MDL: MFCD32219324
    • インチ: 1S/C10H14BrN3O/c11-7-5-12-10(13-6-7)14-8-1-3-9(15)4-2-8/h5-6,8-9,15H,1-4H2,(H,12,13,14)
    • InChIKey: SQOGUEKSKULRAK-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=NC(=NC=1)NC1CCC(CC1)O

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 189
  • トポロジー分子極性表面積: 58
  • 疎水性パラメータ計算基準値(XlogP): 1.9

(1r,4r)-4-[(5-Bromopyrimidin-2-yl)amino]cyclohexan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Matrix Scientific
212310-5g
(1r,4r)-4-[(5-Bromopyrimidin-2-yl)amino]cyclohexan-1-ol, 95%
1593720-84-3 95%
5g
$1486.00 2023-09-06

(1r,4r)-4-[(5-Bromopyrimidin-2-yl)amino]cyclohexan-1-ol 関連文献

(1r,4r)-4-[(5-Bromopyrimidin-2-yl)amino]cyclohexan-1-olに関する追加情報

Comprehensive Overview of (1r,4r)-4-[(5-Bromopyrimidin-2-yl)amino]cyclohexan-1-ol (CAS No. 1593720-84-3)

The compound (1r,4r)-4-[(5-Bromopyrimidin-2-yl)amino]cyclohexan-1-ol (CAS No. 1593720-84-3) is a highly specialized chemical entity that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This molecule, characterized by its unique bromopyrimidine and cyclohexanol structural motifs, serves as a critical intermediate in the synthesis of novel therapeutic agents. Its stereospecific configuration (1r,4r) further enhances its relevance in drug discovery, particularly in the development of kinase inhibitors and targeted therapies.

Recent trends in pharmaceutical research highlight a growing interest in small-molecule inhibitors and precision medicine, both of which align with the potential applications of (1r,4r)-4-[(5-Bromopyrimidin-2-yl)amino]cyclohexan-1-ol. Researchers are increasingly exploring its utility in modulating protein-protein interactions and signal transduction pathways, making it a subject of numerous high-throughput screening studies. The presence of the bromine atom in the pyrimidine ring also offers opportunities for further functionalization, a feature highly valued in structure-activity relationship (SAR) studies.

From a synthetic chemistry perspective, the compound’s cyclohexanol backbone provides a rigid framework that can influence molecular conformation and binding affinity. This is particularly relevant in the design of allosteric modulators, a hot topic in contemporary drug discovery. Additionally, the amino linkage between the pyrimidine and cyclohexane rings introduces a versatile handle for bioconjugation, enabling its use in proteomics and chemical biology applications.

The compound’s CAS No. 1593720-84-3 is frequently searched in academic and industrial databases, reflecting its importance in lead optimization and hit-to-lead campaigns. Its relevance extends to cancer research, where pyrimidine-based compounds are investigated for their anti-proliferative properties. Moreover, the chirality of the molecule underscores its potential in enantioselective synthesis, a key focus area for green chemistry initiatives.

In the context of drug delivery systems, the hydroxyl group in (1r,4r)-4-[(5-Bromopyrimidin-2-yl)amino]cyclohexan-1-ol offers a site for prodrug design, enhancing solubility and bioavailability. This aligns with current industry demands for improved pharmacokinetics and reduced toxicity. Furthermore, the compound’s crystallinity and stability under various conditions make it a reliable candidate for formulation development.

As the pharmaceutical landscape evolves, (1r,4r)-4-[(5-Bromopyrimidin-2-yl)amino]cyclohexan-1-ol continues to be a focal point for innovation. Its integration into combinatorial chemistry libraries and fragment-based drug design underscores its versatility. With ongoing advancements in computational modeling and AI-driven drug discovery, this compound is poised to play a pivotal role in the next generation of therapeutic breakthroughs.

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